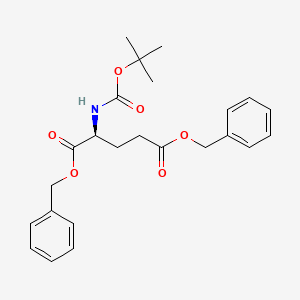

Boc-L-glutamic acid dibenzyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-L-glutamic acid dibenzyl ester is a useful research compound. Its molecular formula is C24H29NO6 and its molecular weight is 427.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Key Role in Peptide Formation:

Boc-L-glutamic acid dibenzyl ester serves as a crucial building block in the synthesis of peptides. Its protected carboxylic acid group allows for selective reactions, facilitating the construction of specific peptide sequences essential for drug development and biological studies. The compound's ability to undergo selective deprotection makes it a valuable tool in synthetic organic chemistry.

Case Study:

In a study examining various enzymatic routes for synthesizing α-benzyl L-glutamate, Boc-L-glutamic acid was mono-benzylesterified using Alcalase with an impressive yield of 81% . This highlights the efficiency of biocatalytic methods in peptide synthesis, reducing waste and improving sustainability.

Drug Development

Modification of Amino Acids:

The compound's structural features enable it to modify amino acids effectively, making it instrumental in designing pharmaceuticals that target specific biological pathways. Its use in drug design is particularly relevant for compounds aimed at neurological disorders due to its similarity to neurotransmitters.

Application Insights:

Research indicates that this compound can be utilized to create compounds that mimic natural neurotransmitters, aiding in the development of therapeutics for conditions such as Alzheimer's disease and schizophrenia .

Bioconjugation

Enhancing Drug Targeting:

this compound is employed in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This enhances the effectiveness and targeting capabilities of therapeutic agents.

Example Application:

In bioconjugation studies, the compound has been used to link peptides to nanoparticles for targeted drug delivery systems, demonstrating its potential in improving therapeutic outcomes .

Research in Neuroscience

Exploring Neurotransmitter Roles:

Due to its structural resemblance to glutamate, this compound is valuable in neuroscience research. It helps investigate the role of glutamate in synaptic transmission and its implications in various neurological disorders.

Research Findings:

Studies have utilized this compound to explore glutamate receptor interactions, providing insights into mechanisms underlying neurodegenerative diseases .

Cosmetic Formulations

Potential for Skin Care Products:

Recent investigations have explored the use of this compound in cosmetic chemistry. Its properties may enhance skin hydration and elasticity, making it a candidate for anti-aging formulations.

Market Trends:

Cosmetic companies are increasingly interested in incorporating such compounds into their products due to their beneficial effects on skin health .

Data Summary Table

Eigenschaften

CAS-Nummer |

80963-14-0 |

|---|---|

Molekularformel |

C24H29NO6 |

Molekulargewicht |

427.5 g/mol |

IUPAC-Name |

dibenzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

InChI |

InChI=1S/C24H29NO6/c1-24(2,3)31-23(28)25-20(22(27)30-17-19-12-8-5-9-13-19)14-15-21(26)29-16-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)/t20-/m0/s1 |

InChI-Schlüssel |

NRRBBBBGBKFGII-FQEVSTJZSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Sequenz |

X |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.